GLYCINE THYMOL BLUE

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

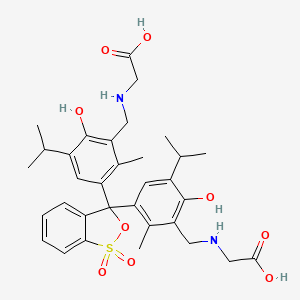

N,N’-(3H-2,1-Benzoxathiol-3-ylidenebis((6-hydroxy-5-isopropyl-2-methylphen-3,1-ylene)methylene))bisglycine S,S-dioxide: is a complex organic compound with a unique structure that includes a benzoxathiol ring and glycine residues

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-(3H-2,1-Benzoxathiol-3-ylidenebis((6-hydroxy-5-isopropyl-2-methylphen-3,1-ylene)methylene))bisglycine S,S-dioxide typically involves multiple steps. The initial step often includes the formation of the benzoxathiol ring, followed by the introduction of hydroxy and isopropyl groups. The final step involves the addition of glycine residues to the structure. Specific reaction conditions, such as temperature, pH, and catalysts, are crucial to ensure the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated systems to ensure consistency and efficiency. Techniques such as continuous flow synthesis and high-throughput screening can be employed to optimize the production process.

Analyse Chemischer Reaktionen

Types of Reactions

N,N’-(3H-2,1-Benzoxathiol-3-ylidenebis((6-hydroxy-5-isopropyl-2-methylphen-3,1-ylene)methylene))bisglycine S,S-dioxide can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides or other oxygen-containing compounds.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of reduced compounds.

Substitution: This reaction involves the replacement of one atom or group of atoms with another, often resulting in the formation of new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate the reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxides, while reduction reactions may produce reduced forms of the compound .

Wissenschaftliche Forschungsanwendungen

Biochemical Applications

Indicator in pH Measurement:

Glycine Thymol Blue is primarily used as a pH indicator in biochemical experiments. Its color change from yellow to blue occurs at a pH range of approximately 1.2 to 2.8 (acidic) and from yellow to blue at around 8.0 to 9.6 (basic). This property makes it suitable for monitoring pH changes in various biological systems.

Case Study:

In an experiment involving enzyme activity, GTB was utilized to assess the pH stability of various enzymes under different conditions. The results indicated that enzyme activity was optimal at specific pH levels, which were effectively monitored using GTB as an indicator.

Medical Applications

Antimicrobial Properties:

Recent studies have highlighted the potential antimicrobial effects of thymol, a component of GTB, particularly against bacterial strains such as Campylobacter. Research demonstrated that formulations containing thymol significantly reduced bacterial recovery in animal models, suggesting its potential use in veterinary medicine.

Case Study:

A study involving broiler chickens showed that administering thymol-β-D-glucopyranoside resulted in over a tenfold reduction in Campylobacter recovery from treated birds compared to controls. This indicates the potential of GTB as an antimicrobial agent in livestock feed additives .

Agricultural Applications

Plant Growth Promotion:

Thymol, when formulated as a nanoemulsion with glycine, has been shown to promote plant growth and enhance resistance against bacterial pathogens in crops like soybean. The nanoemulsion demonstrated significant antibacterial activity and improved plant health metrics.

| Treatment Concentration | Disease Severity (%) | Percent Efficacy of Disease Control (%) |

|---|---|---|

| Control | 33.3 | 0 |

| 0.03% Thymol Nanoemulsion | 3.3 | 95.4 |

This table summarizes the effectiveness of thymol nanoemulsion in controlling bacterial diseases in plants .

Environmental Applications

Radiochromic Dosimetry:

Thymol blue solutions have been explored for use as radiochromic dosimeters in radiation therapy and environmental monitoring. The optical density changes upon irradiation can be quantitatively analyzed to measure absorbed doses, making GTB useful for safety assessments in medical applications.

Case Study:

Research involving thymol blue Polyvinyl Alcohol (TB-PVA) films demonstrated their effectiveness as dosimeters across a dose range of 5-30 kGy when irradiated with gamma rays. The absorbance measurements indicated a linear relationship between dose and optical density changes, confirming their applicability in radiation monitoring .

Wirkmechanismus

The mechanism of action of N,N’-(3H-2,1-Benzoxathiol-3-ylidenebis((6-hydroxy-5-isopropyl-2-methylphen-3,1-ylene)methylene))bisglycine S,S-dioxide involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-Iodobenzoic acid: This compound has a similar aromatic structure but differs in its functional groups and overall reactivity.

Bromine compounds: These compounds share some chemical properties with N,N’-(3H-2,1-Benzoxathiol-3-ylidenebis((6-hydroxy-5-isopropyl-2-methylphen-3,1-ylene)methylene))bisglycine S,S-dioxide, particularly in terms of oxidation and reduction reactions.

Uniqueness

N,N’-(3H-2,1-Benzoxathiol-3-ylidenebis((6-hydroxy-5-isopropyl-2-methylphen-3,1-ylene)methylene))bisglycine S,S-dioxide is unique due to its complex structure, which includes a benzoxathiol ring and glycine residues.

Eigenschaften

CAS-Nummer |

3810-63-7 |

|---|---|

Molekularformel |

C33H40N2O9S |

Molekulargewicht |

640.7 g/mol |

IUPAC-Name |

2-[[5-[3-[3-[(carboxymethylamino)methyl]-4-hydroxy-2-methyl-5-propan-2-ylphenyl]-1,1-dioxo-2,1λ6-benzoxathiol-3-yl]-2-hydroxy-6-methyl-3-propan-2-ylphenyl]methylamino]acetic acid |

InChI |

InChI=1S/C33H40N2O9S/c1-17(2)21-11-26(19(5)23(31(21)40)13-34-15-29(36)37)33(25-9-7-8-10-28(25)45(42,43)44-33)27-12-22(18(3)4)32(41)24(20(27)6)14-35-16-30(38)39/h7-12,17-18,34-35,40-41H,13-16H2,1-6H3,(H,36,37)(H,38,39) |

InChI-Schlüssel |

SHYNCDVGSJTRCP-UHFFFAOYSA-N |

SMILES |

CC1=C(C=C(C(=C1CNCC(=O)O)O)C(C)C)C2(C3=CC=CC=C3S(=O)(=O)O2)C4=C(C(=C(C(=C4)C(C)C)O)CNCC(=O)O)C |

Kanonische SMILES |

CC1=C(C=C(C(=C1CNCC(=O)O)O)C(C)C)C2(C3=CC=CC=C3S(=O)(=O)O2)C4=C(C(=C(C(=C4)C(C)C)O)CNCC(=O)O)C |

Key on ui other cas no. |

3810-63-7 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.